molecular formula C12H13NO2 B1414772 3-(4-methyl-1H-indol-3-yl)propanoic acid CAS No. 151590-25-9

3-(4-methyl-1H-indol-3-yl)propanoic acid

Cat. No. B1414772
CAS RN: 151590-25-9
M. Wt: 203.24 g/mol
InChI Key: NENSGINLKGHXBM-UHFFFAOYSA-N
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Description

3-(4-methyl-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring . The compound has a molecular weight of 203.24 .


Synthesis Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized and evaluated for their in vitro antiproliferative activities .


Molecular Structure Analysis

The molecular structure of 3-(4-methyl-1H-indol-3-yl)propanoic acid can be represented by the IUPAC Standard InChI: InChI=1S/C12H13NO2/c1-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7H2,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-methyl-1H-indol-3-yl)propanoic acid include a molecular weight of 203.24 . The compound is also estimated to have a Log BCF from regression-based method = 0.500 (BCF = 3.162) and a log Kow used: 2.89 .

Scientific Research Applications

Biologically Active Compounds

Indole derivatives, such as “3-(4-methyl-1H-indol-3-yl)propanoic acid”, have been used as biologically active compounds for the treatment of various health conditions. They have shown potential in treating cancer cells, microbes, and different types of disorders in the human body .

Antioxidant Properties

Indole derivatives have demonstrated strong capabilities in decreasing lipid peroxidation in iron-induced lecithin oxidative damage and the iron/deoxyribose system. They also have a scavenging capability against superoxide radicals .

Antimicrobial Activity

Indole derivatives have shown promising results in antimicrobial activity. They have been tested for their in vitro antimycobacterial activity against M. tuberculosis H37Rv, Mycobacterium smegmatis (ATCC 19420), Mycobacterium fortuitum (ATCC 19542), and MDR-TB strains .

Cancer Treatment

Certain indole derivatives have shown potential in inducing cell apoptosis in a dose-dependent manner, arresting the cells in the G2/M phase, and inhibiting polymerization of tubulin. This makes them potential agents for the further development of tubulin polymerization inhibitors .

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral activity. They have been reported as antiviral agents with inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory activity, which makes them potential candidates for the treatment of inflammatory diseases .

properties

IUPAC Name

3-(4-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-3-2-4-10-12(8)9(7-13-10)5-6-11(14)15/h2-4,7,13H,5-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENSGINLKGHXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methyl-1H-indol-3-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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